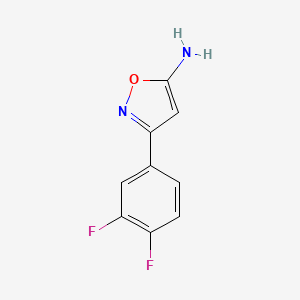
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxazole ring
作用机制
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, such as inducing or inhibiting cell proliferation, modulating gene expression, and altering cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid to form the corresponding oxazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted difluorophenyl compounds.
科学研究应用
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
- 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
- 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
- 3-(3,4-Difluorophenyl)-1,2-thiazol-5-amine
Uniqueness
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and biological activity compared to its analogs. The oxazole ring also contributes to its distinct reactivity and interaction profile, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-(3,4-difluorophenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAXQKDENGRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
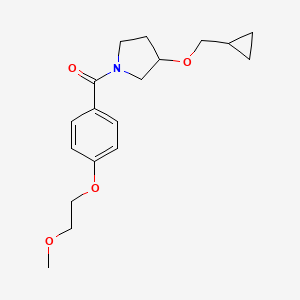
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)
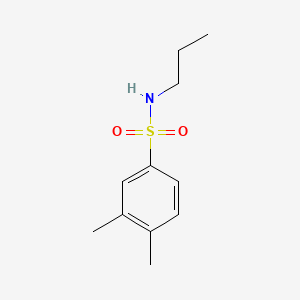
![N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide](/img/structure/B2952637.png)
![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)
![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2952642.png)
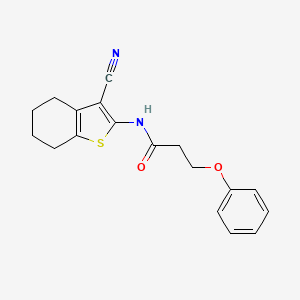
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
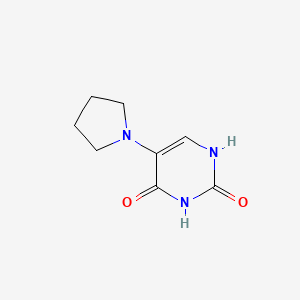
![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2952649.png)
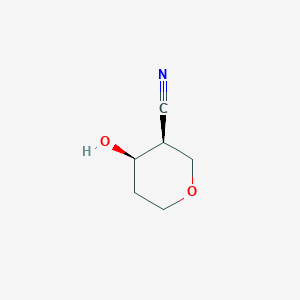
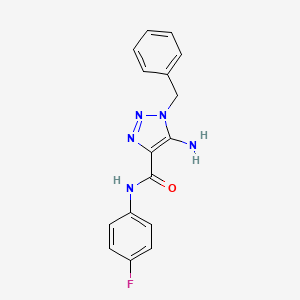
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)
